molecular formula C19H17N3O B4037496 3,3-DIPHENYL-N~1~-(2-PYRIMIDINYL)PROPANAMIDE

3,3-DIPHENYL-N~1~-(2-PYRIMIDINYL)PROPANAMIDE

Cat. No.: B4037496
M. Wt: 303.4 g/mol
InChI Key: PMRRBWXPCWQMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-DIPHENYL-N~1~-(2-PYRIMIDINYL)PROPANAMIDE is a compound that belongs to the class of organic compounds known as primary carboxylic acid amides. These compounds are characterized by the presence of a carboxylic acid amide functional group. The structure of this compound includes a pyrimidine moiety, which is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIPHENYL-N~1~-(2-PYRIMIDINYL)PROPANAMIDE typically involves the reaction of 3,3-diphenylpropanoic acid with 2-aminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-DIPHENYL-N~1~-(2-PYRIMIDINYL)PROPANAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

3,3-DIPHENYL-N~1~-(2-PYRIMIDINYL)PROPANAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-DIPHENYL-N~1~-(2-PYRIMIDINYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The pyrimidine moiety in the compound can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit the activity of collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis, thereby exerting antifibrotic effects . Additionally, the compound may modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Diphenyl-N-(3-pyridinylmethyl)propanamide
  • 3,3-Diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide

Uniqueness

3,3-DIPHENYL-N~1~-(2-PYRIMIDINYL)PROPANAMIDE is unique due to its specific structural features, including the presence of both diphenyl and pyrimidine moieties. These features contribute to its distinct pharmacological profile and potential therapeutic applications. Compared to similar compounds, it may exhibit different biological activities and interactions with molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

3,3-diphenyl-N-pyrimidin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c23-18(22-19-20-12-7-13-21-19)14-17(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17H,14H2,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRRBWXPCWQMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=NC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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